![molecular formula C7H9BO4S B13454838 [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid typically involves the reaction of a thiophene derivative with a boron-containing reagent. One common method is the borylation of a thiophene precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid can undergo oxidation to form the corresponding boronic ester or boronate.
Substitution: The boronic acid group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, solvents like DMF or THF, and oxidizing agents like hydrogen peroxide
Conditions: Mild temperatures (25-80°C), inert atmosphere (nitrogen or argon), and specific pH conditions depending on the reaction
Major Products:
Suzuki-Miyaura Coupling Products: Biaryl compounds or substituted thiophenes.
Oxidation Products: Boronic esters or boronates.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst or ligand in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Wirkmechanismus
The mechanism of action of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring, which can provide additional electronic properties.
[3-(Methoxycarbonyl)phenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
[5-(Methoxycarbonyl)-2-methylphenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness:
Eigenschaften
Molekularformel |
C7H9BO4S |
|---|---|
Molekulargewicht |
200.02 g/mol |
IUPAC-Name |
(5-methoxycarbonyl-2-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3 |
InChI-Schlüssel |
LYEFMJOUYFSAQA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(SC(=C1)C(=O)OC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13454778.png)
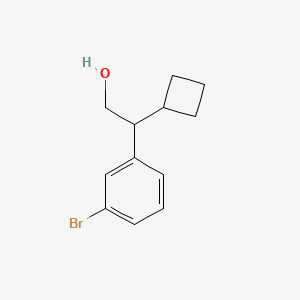
![5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13454792.png)
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
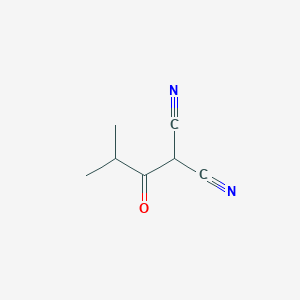
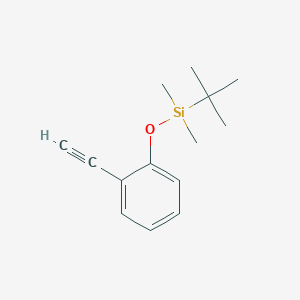
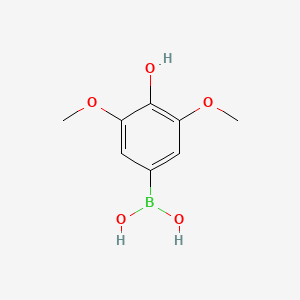
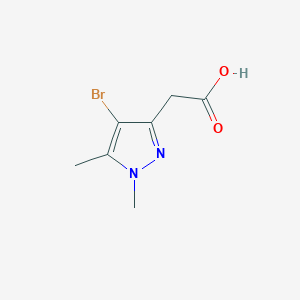
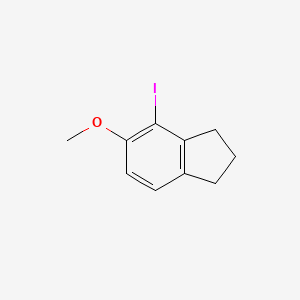
![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
